molecular formula C9H10N2O2 B11788488 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Cat. No.: B11788488
M. Wt: 178.19 g/mol
InChI Key: BWTFQIPKZGNSPT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. The presence of the dimethyl groups at the 3-position adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one stands out due to its specific structural features and the presence of dimethyl groups, which contribute to its stability and reactivity. Its unique combination of a pyridine and oxazine ring makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3,3-dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2-one

InChI

InChI=1S/C9H10N2O2/c1-9(2)8(12)11-6-3-4-10-5-7(6)13-9/h3-5H,1-2H3,(H,11,12)

InChI Key

BWTFQIPKZGNSPT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=NC=C2)C

Origin of Product

United States

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